(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
Overview
Description
The compound (5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes multiple halogen atoms and functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: The starting material, a phenol derivative, undergoes halogenation using bromine and chlorine in the presence of a suitable catalyst to introduce the bromo and chloro substituents.
Condensation: The halogenated phenol is then subjected to a condensation reaction with a diazinane-2,4,6-trione derivative in the presence of a base such as sodium hydroxide. This step forms the core structure of the compound.
Isomerization: The final step involves isomerization to achieve the (5Z) configuration, which can be facilitated by specific reaction conditions such as temperature control and the use of isomerization catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove halogen atoms or to convert the double bond to a single bond.
Substitution: Halogen atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s halogenated phenyl groups may exhibit bioactivity, making it a candidate for drug discovery and development. It can be used in studies to understand its interactions with biological targets.
Medicine
The compound’s potential medicinal properties are of interest in the development of new pharmaceuticals. Its structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The halogenated phenyl groups may enhance binding affinity to these targets, leading to specific biological effects. The compound’s trione moiety may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(3-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione lies in its specific combination of halogen atoms and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both bromine and chlorine atoms, along with the hydroxyl and trione groups, provides a versatile platform for further chemical modifications and functionalization.
Properties
IUPAC Name |
(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrCl2N2O4/c18-9-5-8(14(23)13(20)7-9)6-12-15(24)21-17(26)22(16(12)25)11-3-1-10(19)2-4-11/h1-7,23H,(H,21,24,26)/b12-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJSTXGPISYTTQ-SDQBBNPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=C(C(=CC(=C3)Br)Cl)O)C(=O)NC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=C(C(=CC(=C3)Br)Cl)O)/C(=O)NC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrCl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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